3-Methylfuran-d3
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Overview
Description
3-Methylfuran-d3 is a deuterium-labeled compound with the molecular formula C5H3D3O and a molecular weight of 85.12 g/mol . It is a stable isotope-labeled internal standard used in various analytical applications, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. This compound is a colorless liquid with a boiling point of 64°C.
Mechanism of Action
- Role : 3-Methylfuran-d3 serves as a labeled internal standard for gas chromatography-mass spectrometry (GC-MS) analysis .
- Resulting Changes : It helps maintain calcium and phosphorus levels, essential for bone health and various metabolic functions .
- Downstream Effects : Proper vitamin D levels impact transcription regulation, bone metabolism, and other physiological processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that furans, including 3-Methylfuran-d3, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Furans, including this compound, have been shown to have effects on various types of cells and cellular processes . They can interact with lung and liver microsomal proteins
Molecular Mechanism
It is known that furans, including this compound, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites . These metabolites can bind covalently to amino acids, proteins, and DNA .
Temporal Effects in Laboratory Settings
It is known that furans, including this compound, can form in foods during thermal processing and can co-occur
Metabolic Pathways
It is known that furans, including this compound, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites
Preparation Methods
The preparation of 3-Methylfuran-d3 involves the epoxilation reaction between isopentanediene and hydrogen peroxide in the presence of a Mo-Schiff base complex as a catalyst . This method is advantageous due to its low cost and efficiency. Industrial production methods typically involve the use of stable isotope-labeled precursors and advanced synthetic techniques to ensure high purity and yield .
Chemical Reactions Analysis
3-Methylfuran-d3 undergoes various chemical reactions, including:
Scientific Research Applications
3-Methylfuran-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Comparison with Similar Compounds
3-Methylfuran-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:
2-Methylfuran: Another alkylfuran used in similar analytical applications but without deuterium labeling.
2,3-Dimethylfuran: A derivative of furan with two methyl groups, used in the analysis of volatile organic compounds in food products.
2,5-Dimethylfuran: Another furan derivative with two methyl groups, commonly found in heat-treated food products.
These compounds share similar chemical properties but differ in their labeling and specific applications, highlighting the uniqueness of this compound in scientific research.
Properties
IUPAC Name |
3-(trideuteriomethyl)furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRQXYWFQKJIP-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=COC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662102 |
Source
|
Record name | 3-(~2~H_3_)Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105855-05-8 |
Source
|
Record name | 3-(~2~H_3_)Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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